![molecular formula C8H12O3 B2411537 Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622218-77-2](/img/structure/B2411537.png)
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C8H10O4 . It is a compound that has been studied in various scientific contexts .
Synthesis Analysis
While specific synthesis methods for Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate were not found, related compounds have been synthesized from L-ribose, a versatile chiral synthon for preparation of adenosine and P2 receptor ligands . Another method involves the synthesis of ethyl (1S,5R)-2-oxo-3-oxabicyclo hexane-1-carboxylate from Propanedioic acid, 1-ethyl 3- (2-propen-1-yl) ester .
Molecular Structure Analysis
The molecular structure of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is characterized by a bicyclic system with an ether and a carboxylate functional group . The InChI code for this compound is 1S/C8H10O4/c1-2-11-6(9)8-3-5(8)4-12-7(8)10/h5H,2-4H2,1H3/t5-,8-/m0/s1 .
Physical And Chemical Properties Analysis
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate has a molecular weight of 170.16 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 170.05790880 g/mol . The topological polar surface area is 52.6 Ų . The compound has a heavy atom count of 12 .
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimycobacterium Activity
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate and its derivatives have been evaluated for their antimalarial activities against P. falciparum (K1 strain), as well as for antimycobacterium activity. This research indicates the potential of these compounds in addressing infectious diseases (Ningsanont et al., 2003).
Enantioselective Synthesis
There has been a focus on the enantioselective synthesis of this compound, highlighting its significance as a chiral synthon. An example is the development of an efficient method for preparing optically active enantiomers, showcasing its utility in stereochemical applications (Tsuji et al., 1999).
Chemical Synthesis and Structural Analysis
Research has also delved into the synthesis of various derivatives of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate and their structural analysis, aiding in the understanding of the molecule's properties and potential applications in chemical synthesis (Kirmse & Mrotzeck, 1988).
Pyrrole Derivatives and Ring Rearrangements
Research includes the synthesis of pyrrole derivatives via ring rearrangements, demonstrating the compound's versatility in organic synthesis (Dehnel & Kanabus‐kaminska, 1987).
Novel Synthetic Methods
There is ongoing exploration of novel synthetic methods involving ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, such as the retro-Diels-Alder strategy, which is instrumental in creating enantiomerically pure derivatives (Moher, 1996).
Chiral HPLC and Reactive Resin Applications
A study describes the use of chiral high-performance liquid chromatography (HPLC) and reactive resin treatments in the synthesis of enantiopure derivatives, highlighting the compound's relevance in advanced chemical synthesis techniques (Wong et al., 2004).
Bicyclo[3.1.0]hexane Core Structure in Biological Activities
The compound's core structure, bicyclo[3.1.0]hexane, is recognized for its role in small molecules with diverse biological activities. It has been used in the synthesis of bioactive compounds and as a core structure in various applications, demonstrating its significance in medicinal chemistry (Jimeno et al., 2011).
Eigenschaften
IUPAC Name |
ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZADIYBHRMTFZ-DGUCWDHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2[C@H](C1)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.